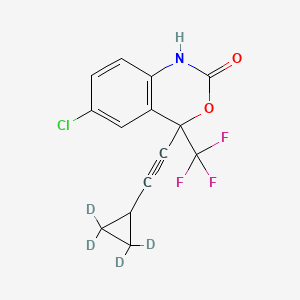
rac Efavirenz-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Efavirenz-d4 is a deuterated form of Efavirenz, an antiretroviral drug used in the treatment of HIV-1 infection. The deuterium atoms replace hydrogen atoms in the molecule, which can enhance the metabolic stability and pharmacokinetic properties of the compound. This modification is particularly useful in scientific research and drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Efavirenz-d4 involves the incorporation of deuterium atoms into the Efavirenz molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of Efavirenz can lead to the formation of (Rac)-Efavirenz-d4.
Industrial Production Methods
Industrial production of (Rac)-Efavirenz-d4 typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
(Rac)-Efavirenz-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols.
科学研究应用
(Rac)-Efavirenz-d4 has several scientific research applications, including:
Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Efavirenz.
Drug Development: Helps in the development of new antiretroviral drugs with improved properties.
Biological Research: Employed in studies to understand the mechanism of action of Efavirenz and its interactions with biological targets.
Industrial Applications: Used in the production of deuterated drugs and other compounds for research and development.
作用机制
(Rac)-Efavirenz-d4 exerts its effects by inhibiting the reverse transcriptase enzyme of HIV-1. This enzyme is crucial for the replication of the virus. The deuterium atoms in (Rac)-Efavirenz-d4 enhance its metabolic stability, allowing for prolonged action and improved efficacy. The molecular targets include the reverse transcriptase enzyme, and the pathways involved are related to the inhibition of viral DNA synthesis.
相似化合物的比较
Similar Compounds
Efavirenz: The non-deuterated form of (Rac)-Efavirenz-d4.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
Delavirdine: A similar compound with a different chemical structure but similar mechanism of action.
Uniqueness
(Rac)-Efavirenz-d4 is unique due to the presence of deuterium atoms, which enhance its metabolic stability and pharmacokinetic properties compared to its non-deuterated counterpart, Efavirenz. This makes it a valuable tool in scientific research and drug development.
属性
分子式 |
C14H9ClF3NO2 |
|---|---|
分子量 |
319.70 g/mol |
IUPAC 名称 |
6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H9ClF3NO2/c15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8/h3-4,7-8H,1-2H2,(H,19,20)/i1D2,2D2 |
InChI 键 |
XPOQHMRABVBWPR-LNLMKGTHSA-N |
手性 SMILES |
[2H]C1(C(C1([2H])[2H])C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F)[2H] |
规范 SMILES |
C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


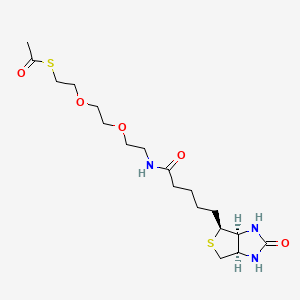
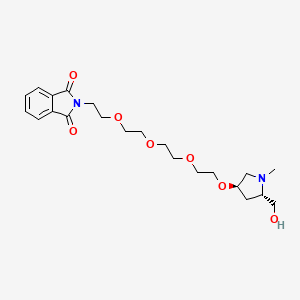
![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)

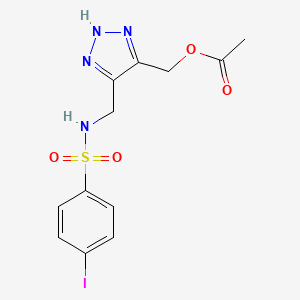
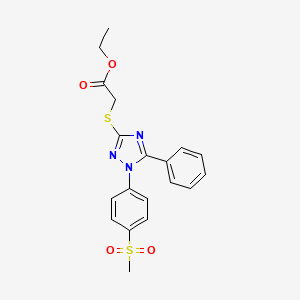
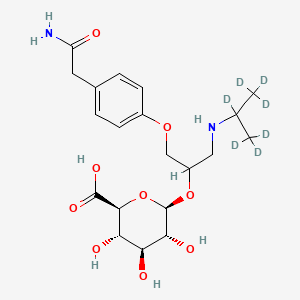
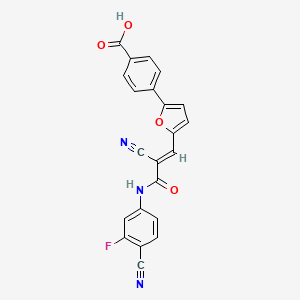
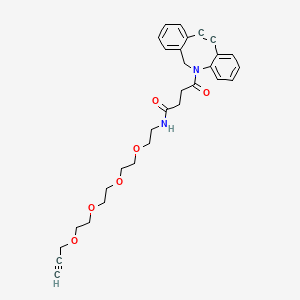



![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)

